(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine
Description
Properties
IUPAC Name |
2-[[4-[(E)-2-nitroethenyl]phenyl]methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-16(18)10-8-12-4-6-13(7-5-12)11-19-14-3-1-2-9-15-14/h1-10H,11H2/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVRUVFEBTUFKU-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227315 | |
| Record name | 2-[[4-[(1E)-2-Nitroethenyl]phenyl]methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936342-26-6 | |
| Record name | 2-[[4-[(1E)-2-Nitroethenyl]phenyl]methoxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936342-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-[(1E)-2-Nitroethenyl]phenyl]methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(2-Nitrovinyl)benzyl Precursors
The nitrovinyl group is typically introduced via condensation reactions involving aldehydes and nitroalkanes, often through a Henry (nitroaldol) reaction or related condensation.
Starting Material Preparation: The precursor 4-(2-pyridyl)benzyl derivatives can be prepared from 4-(2'-pyridyl)benzonitrile by reduction and functional group transformations. For example, 4-(2'-pyridyl)benzonitrile can be reduced to the corresponding aldehyde or hydrazone intermediates under catalytic hydrogenation conditions with Raney nickel and hydrazine, as described in patent CN103483242A. This method avoids expensive catalysts and complex reagents, favoring industrial scalability.
Introduction of Nitrovinyl Group: The nitrovinyl substituent is introduced by condensation of the 4-(2-pyridyl)benzaldehyde intermediate with nitromethane or other nitroalkanes under basic conditions to form the nitrovinyl moiety with (E)-selectivity. This step is critical for obtaining the desired stereochemistry.
Formation of the Benzyl Ether Linkage
The benzyl ether linkage between the pyridine ring and the benzyl group is typically formed by nucleophilic substitution or Williamson ether synthesis. For example, 2-hydroxypyridine or 2-pyridinemethanol derivatives can be reacted with 4-(2-nitrovinyl)benzyl halides under basic conditions to form the ether bond.
Alternatively, protection and deprotection strategies may be employed to selectively activate the benzyl position for ether formation.
Representative Synthetic Route (Conceptual)
Detailed Research Findings and Data
Reduction and Hydrazone Formation
- The patent CN103483242A reports a method where 4-(2'-pyridyl)benzonitrile is reduced in the presence of hydrazine and Raney nickel catalyst to form aldehyde hydrazone intermediates efficiently, with yields around 80%. This process is conducted under mild conditions (room temperature, nitrogen atmosphere) and avoids the use of expensive catalysts or Grignard reagents.
Nitrovinyl Group Introduction
- The nitrovinyl group is introduced by condensation of the aldehyde intermediate with nitroalkanes under basic conditions, favoring the (E)-isomer due to steric and electronic factors. This reaction is well-documented in organic synthesis literature for nitroalkenes formation, although specific experimental details for this exact compound are less commonly reported in open literature.
Ether Bond Formation
- The benzyl ether linkage formation is typically performed via nucleophilic substitution reactions using activated benzyl halides or via Williamson ether synthesis. The reaction conditions involve strong bases and polar aprotic solvents to facilitate the substitution reaction without side reactions.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different nitro derivatives.
Reduction: The nitrovinyl group can be reduced to an amine group under suitable conditions.
Substitution: The benzyl and pyridine rings can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides and nucleophiles can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrovinyl group may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrovinyl group can participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound is compared to three structurally related pyridine derivatives (Table 1):
Table 1: Key Properties of (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine and Analogues
Key Observations:
Substituent Impact on Molecular Weight :
- The nitrovinyl group in the target compound contributes to a lower molecular weight (256.26 g/mol) compared to its nitroethyl analog (258.28 g/mol) . Bromine substitution further increases molecular weight (264.13 g/mol) due to bromine’s atomic mass .
- Chloro- and phenyl-substituted analogs in exhibit significantly higher molecular weights (466–545 g/mol), attributed to bulky aromatic substituents .
In contrast, saturated nitroethyl groups lack conjugation, reducing electronic polarization . Bromine’s electronegativity may promote halogen bonding in 2-((4-bromobenzyl)oxy)pyridine, a feature absent in nitro-substituted analogs .
Thermal Stability :
- Chloro- and phenyl-substituted pyridines from demonstrate high thermal stability, with melting points ranging from 268–287°C . The absence of melting point data for nitrovinyl/nitroethyl derivatives suggests they may be liquids or low-melting solids under standard conditions.
Reactivity Trends:
- The nitrovinyl group’s conjugation may facilitate [4+2] cycloaddition reactions, whereas nitroethyl groups are less reactive in such contexts.
- Bromine substituents (e.g., in 2-((4-bromobenzyl)oxy)pyridine) are prone to nucleophilic aromatic substitution, a pathway less accessible in nitro-substituted analogs .
Biological Activity
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure features a pyridine ring linked to a nitrovinyl-benzyl moiety, which is crucial for its biological activity.
Research indicates that compounds containing nitroalkene functionalities can exhibit various biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. The nitro group in such compounds is known to participate in redox reactions, influencing signaling pathways related to inflammation and cell proliferation.
- Anti-inflammatory Activity : Nitroalkenes have been shown to activate the Nrf2-Keap1 pathway, leading to the expression of cytoprotective genes. This activity can inhibit pro-inflammatory cytokine secretion, thus reducing inflammation in cellular models .
- Nitric Oxide Synthase Inhibition : Compounds with similar structures have been identified as selective inhibitors of nitric oxide synthases (NOS), particularly nNOS. This inhibition is significant in managing neurodegenerative diseases where excessive nitric oxide production is implicated .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of nitroalkene derivatives, this compound was evaluated in RAW 264.7 macrophages. It was found to significantly reduce the secretion of NF-κB-dependent pro-inflammatory cytokines at concentrations as low as 2.5 µM, demonstrating its potential as an anti-inflammatory agent .
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of similar nitroalkene compounds. The results indicated that these compounds could mitigate neuronal damage by inhibiting nNOS activity, thus reducing nitric oxide overproduction linked to neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, analogous protocols use dichloromethane as a solvent and sodium hydroxide to facilitate nucleophilic substitution or nitrovinyl formation . Microwave-assisted synthesis (e.g., 50–100 W, 80–120°C) may improve reaction efficiency, as demonstrated for related heterocycles . Optimize stoichiometry (1:1.2 molar ratio of benzyl chloride to pyridine derivative) and monitor progress via TLC or HPLC.
Q. How can structural characterization and purity validation be performed for this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm bond connectivity and stereochemistry (e.g., E-configuration of nitrovinyl). Mass spectrometry (HRMS or ESI-MS) verifies molecular weight .
- Crystallography : Single-crystal X-ray diffraction with SHELXL (via Olex2 or similar software) resolves 3D structure .
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources .
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity or reactivity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes in nitroreductase pathways) .
- DFT Calculations : Gaussian 16 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- MD Simulations : GROMACS models solvation effects and conformational stability over 100-ns trajectories .
Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity?
- Methodological Answer :
- Cross-Validation : Compare DFT-predicted reaction pathways with experimental kinetics (e.g., UV-Vis monitoring of nitrovinyl reduction) .
- Solvent Effects : Test reactivity in polar (DMSO) vs. non-polar (toluene) solvents to assess dielectric constant impacts .
- Isotopic Labeling : Use -labeled nitro groups in FTIR or -NMR to track bond cleavage/formation .
Q. What in vitro or in vivo models are suitable for evaluating biological activity?
- Methodological Answer :
- Cytotoxicity Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Anti-inflammatory Models : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- In Vivo Toxicity : Follow OECD 414 guidelines for prenatal developmental studies in rodents (e.g., dose range: 10–500 mg/kg) .
Q. How can the nitrovinyl group’s stability be tested under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., nitro-to-amine reduction) .
- pH-Dependent Studies : Use buffers (pH 2–12) and track nitrovinyl integrity via UV-Vis absorbance at 300–400 nm .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
